1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
This compound belongs to the 4,5-dihydropyrazole class, characterized by a pyrazoline core fused with a quinoxaline moiety and substituted with a 4-ethylphenyl group. Pyrazoline derivatives are synthesized via cyclocondensation of chalcones with hydrazine hydrate in aliphatic acids (e.g., acetic acid) . The quinoxaline group enhances π-π stacking and hydrogen-bonding capabilities, making such compounds promising in corrosion inhibition and medicinal chemistry (e.g., kinase inhibition) . Structural confirmation typically involves X-ray crystallography and spectroscopic methods (FT-IR, NMR) .
Properties
IUPAC Name |
1-[5-(4-ethylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-15-4-6-16(7-5-15)19-13-21(25(24-19)14(2)26)17-8-9-18-20(12-17)23-11-10-22-18/h4-12,21H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPHBSCOMDJPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the quinoxaline moiety: This step may involve the cyclization of an o-phenylenediamine derivative with a suitable dicarbonyl compound.
Attachment of the ethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C23H24N4O
- Molecular Weight : 372.5 g/mol
- CAS Number : 946258-58-8
The structure of the compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the quinoxaline moiety further enhances its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The incorporation of electron-withdrawing groups in the structure can enhance antimicrobial activity, suggesting that 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone may also possess such properties .
Anticancer Potential
Quinoxaline derivatives have been studied for their anticancer properties. The compound's structure suggests it could inhibit certain cancer cell lines by interfering with cellular pathways involved in tumor growth. Research indicates that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Neurological Applications
There is emerging evidence that pyrazole derivatives can affect neurological pathways. Compounds similar to this compound may be investigated for their effects on neurodegenerative diseases such as Alzheimer's disease. These compounds could potentially inhibit the formation of amyloid plaques or tau tangles, which are hallmarks of such diseases .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Some studies have suggested that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This application could be particularly relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The quinoxaline moiety, for example, is known to interact with various biological targets, potentially leading to anti-inflammatory, antimicrobial, or anticancer effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazoline Derivatives
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) reduce dihedral angles between aromatic rings and the pyrazoline core, enhancing planarity .
- Quinoxaline vs. Phenyl: Quinoxaline-containing derivatives (e.g., Mt-3-PQPP) exhibit superior corrosion inhibition (89% efficiency) compared to non-quinoxaline analogs due to enhanced adsorption via π-electrons and lone pairs .
Functional Comparison
Corrosion Inhibition
Quinoxaline-pyrazoline hybrids like Mt-3-PQPP and Cl-4-PQPP inhibit mild steel corrosion in HCl via chemisorption, forming protective layers on metal surfaces .
Analytical and Computational Insights
- X-ray Crystallography : Dihedral angles in pyrazoline derivatives range from 4.6° (fluorophenyl) to 74.9° (methoxyphenyl), influenced by substituent electronic profiles . The target compound’s structure likely adopts intermediate angles due to the ethyl group’s moderate steric demand.
- Computational Studies : HOMO-LUMO gaps in similar compounds (e.g., 4.1–4.5 eV) correlate with corrosion inhibition efficiency; lower gaps enhance electron donation to metal surfaces .
Biological Activity
1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound with the molecular formula C20H20N4O and a molecular weight of approximately 360.373 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The structural features of this compound include:
- Pyrazole ring : Substituted at the 5-position with a quinoxaline moiety.
- Ethylphenyl group : Located at the 3-position.
These structural characteristics contribute to its biological activity, particularly in targeting various enzymes and receptors.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
Anticancer Activity
Studies have shown that derivatives of pyrazole compounds possess notable anticancer properties. In vitro evaluations have demonstrated that:
- Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines, including human neuroblastoma (SH-SY5Y) and mouse fibroblast cells (L929).
- A study reported that certain pyrazole derivatives inhibited approximately 50% of cell viability at concentrations around 100 μM, indicating selective toxicity towards cancerous cells while sparing healthy cells .
| Compound | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| This compound | SH-SY5Y | ~50 | Selective towards cancer cells |
| Other Pyrazole Derivatives | L929 | >100 | Minimal toxicity observed |
Antimicrobial Activity
Quinoxaline derivatives have been noted for their antimicrobial properties. Research has indicated:
- Significant activity against various microbial strains, suggesting potential as therapeutic agents in treating infections .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cancer cell proliferation and microbial growth. The binding affinity studies suggest that this compound can effectively inhibit target enzymes, leading to reduced cell viability in cancerous and microbial cells.
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Synthesis and Evaluation of Pyrazole Derivatives : A series of new pyrazole derivatives were synthesized and tested for their anticancer properties. The most active compounds exhibited IC50 values comparable to established chemotherapeutics like vincristine .
- Antimicrobial Studies : Research has demonstrated that quinoxaline-containing compounds exhibit significant antimicrobial activity against various pathogens, reinforcing their potential as lead compounds for drug development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A typical protocol involves:
- Refluxing a chalcone precursor (e.g., 3-(4-ethylphenyl)-5-(quinoxalin-6-yl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid for 4–12 hours .
- Isolation via filtration and recrystallization from ethanol/chloroform (1:1) or DMF/ethanol mixtures .
Optimization Tips: - Monitor reaction progress using TLC.
- Adjust molar ratios (e.g., 1:1 to 1:3 ketone:hydrazine) to improve yield .
- Use microwave-assisted synthesis to reduce reaction time .
Q. How should researchers characterize this compound’s purity and structural identity?
Methodological Answer:
Q. What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
- Antimicrobial Screening:
- Antioxidant Activity:
- Cytotoxicity:
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control for Experimental Variability:
- Structural-Activity Relationship (SAR) Analysis:
- Validate via Orthogonal Assays:
Q. What strategies improve the compound’s stability during long-term storage?
Methodological Answer:
- Degradation Analysis:
- Formulation Adjustments:
- Hydrogen-Bond Stabilization:
Q. How can acid dissociation constants (pKa) be determined for this compound?
Methodological Answer:
- Non-Aqueous Potentiometry:
- Computational Prediction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
